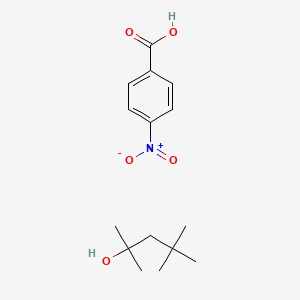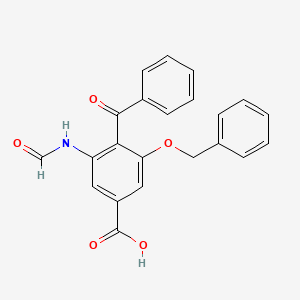
4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid is an organic compound with a complex structure that includes benzoyl, benzyloxy, and formamido functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the benzoylation of a suitable aromatic precursor, followed by the introduction of the benzyloxy group through etherification. The formamido group is then introduced via formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.
Applications De Recherche Scientifique
4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its interactions with proteins or other biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits activity against specific diseases or conditions.
Industry: The compound could be used in the development of new industrial processes or products, particularly those requiring specific chemical functionalities.
Mécanisme D'action
The mechanism of action of 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid include:
4-Benzyloxy-3-methoxybenzaldehyde: This compound has a similar benzyloxy group but differs in the presence of a methoxy group and an aldehyde functional group.
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: This compound shares the benzoyl group but has a different core structure and additional functional groups.
Uniqueness
What sets this compound apart is its unique combination of benzoyl, benzyloxy, and formamido groups, which confer specific chemical properties and potential applications that may not be shared by similar compounds. This uniqueness can make it particularly valuable in certain research or industrial contexts.
Propriétés
Numéro CAS |
55232-85-4 |
|---|---|
Formule moléculaire |
C22H17NO5 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
4-benzoyl-3-formamido-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C22H17NO5/c24-14-23-18-11-17(22(26)27)12-19(28-13-15-7-3-1-4-8-15)20(18)21(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,23,24)(H,26,27) |
Clé InChI |
XALFVJMRRACEBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2C(=O)C3=CC=CC=C3)NC=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



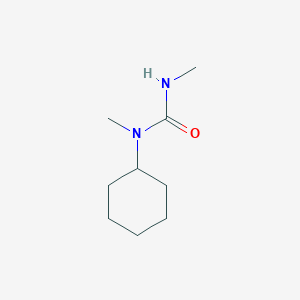
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
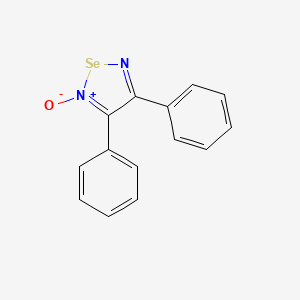

![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
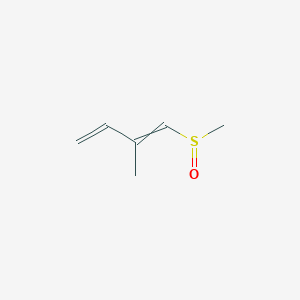

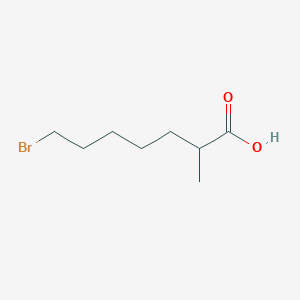
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
